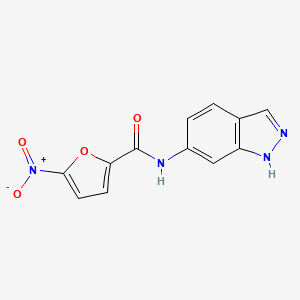

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O4/c17-12(10-3-4-11(20-10)16(18)19)14-8-2-1-7-6-13-15-9(7)5-8/h1-6H,(H,13,15)(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTPGPZINTXOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The nitrofuran moiety can be introduced through nitration and subsequent amide formation reactions . The reaction conditions often involve the use of transition metal catalysts and solvents such as dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or catalytic hydrogenation.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted indazole compounds .

Aplicaciones Científicas De Investigación

Anticancer Applications

The indazole scaffold is known for its ability to inhibit various kinases involved in cancer progression. Research indicates that derivatives of indazole, including N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide, show promise as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in several types of cancer.

Key Findings:

- FGFR Inhibition: A study demonstrated that certain indazole derivatives exhibited potent inhibitory activity against FGFR1, with IC50 values as low as 2.9 nM, indicating strong potential for development as cancer therapeutics .

- Epidermal Growth Factor Receptor (EGFR) Inhibition: Other derivatives have been shown to effectively inhibit EGFR, particularly in non-small cell lung cancer (NSCLC) models, with IC50 values ranging from 5.3 to 8.3 nM .

Antimicrobial Activity

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide has also been evaluated for its antimicrobial properties. The nitrofuran moiety is particularly noteworthy for its role in generating reactive oxygen species (ROS), which can lead to microbial cell death.

Research Highlights:

- Broad Spectrum Activity: Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL.

- Mechanism of Action: The presence of the nitro group is crucial for inducing apoptosis in pathogens through ROS generation .

Targeting Metabolic Pathways

Recent studies have highlighted the potential of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide in targeting specific metabolic pathways relevant to infectious diseases caused by trypanosomatids.

Case Studies:

- Trypanothione Metabolism: Research focused on compounds that inhibit trypanothione metabolism has shown promise in treating diseases such as Chagas disease and African sleeping sickness. The structural characteristics of the indazole derivatives are believed to play a critical role in their efficacy against these parasites .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide and its derivatives.

SAR Insights:

Mecanismo De Acción

The mechanism of action of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components. This mechanism is particularly effective against bacterial cells and cancer cells, which are more susceptible to oxidative damage . The indazole ring may also interact with specific enzymes or receptors, further enhancing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other indazole derivatives and nitrofuran derivatives, such as:

- N-(1H-indazol-6-yl)-1H-benzo[d]imidazole

- 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole

- 5-nitrofuran-2-carboxylic acid derivatives .

Uniqueness

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of the indazole and nitrofuran moieties, which confer both antimicrobial and anticancer properties. This dual functionality makes it a promising candidate for the development of new therapeutic agents .

Actividad Biológica

N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an indazole scaffold, which is known for its significant role in various biological activities. The presence of the nitrofuran moiety enhances its reactivity and potential interactions with biological targets.

Research indicates that compounds containing indazole and nitrofuran structures exhibit multiple mechanisms of action, including:

- Enzyme Inhibition : Indazole derivatives have been shown to inhibit various kinases, including fibroblast growth factor receptors (FGFR) and extracellular signal-regulated kinases (ERK) .

- Anticancer Activity : Certain derivatives demonstrate anti-proliferative effects against various cancer cell lines, suggesting potential applications in oncology .

- Antimicrobial Properties : The nitrofuran component is associated with antimicrobial activity, which may be leveraged for developing new antibiotics .

Biological Activity Overview

A summary of the biological activities associated with N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide and related compounds is presented in the table below:

| Activity | IC50 Value (nM) | Reference |

|---|---|---|

| FGFR1 Inhibition | 15.0 | |

| Antiproliferative (SNU16) | 77.4 | |

| Antimicrobial | Variable | |

| ERK Inhibition | 20 | |

| Antileishmanial | Significant |

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide against multiple cancer cell lines. The compound exhibited a promising IC50 value of 77.4 nM against SNU16 cells, indicating significant antiproliferative activity. This suggests that the compound may serve as a lead for developing new anticancer agents.

Case Study 2: Enzyme Inhibition

In a pharmacological evaluation, the compound demonstrated potent inhibition of FGFR1 with an IC50 value of 15 nM. This highlights its potential as a therapeutic agent in treating cancers driven by FGFR aberrations.

Case Study 3: Antimicrobial Activity

The nitrofuran component was tested for antimicrobial efficacy against various pathogens. Results indicated that derivatives of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide exhibited significant antimicrobial activity, making them candidates for further development as antibiotics.

Research Findings

Recent studies have focused on optimizing the structure of indazole derivatives to enhance their biological activity. Structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole ring can significantly impact enzyme inhibition and cellular activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide, and what precursors are typically employed?

- Methodological Answer : The compound can be synthesized via coupling reactions between 5-nitrofuran-2-carboxylic acid derivatives (e.g., acyl chlorides) and 1H-indazol-6-amine. Evidence from similar indazole-based benzamides (e.g., CDK1 inhibitors) shows that benzoyl chlorides react with aminoindazoles under Schotten-Baumann conditions or via activation with coupling agents like HATU/DIPEA. Reaction optimization often involves controlling stoichiometry, solvent polarity (e.g., DMF or THF), and temperature (25–60°C) to improve yields .

Q. How is the structural integrity of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide confirmed post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- 1H/13C-NMR : Peaks for the indazole NH (~10–12 ppm), nitrofuran protons (δ 7.5–8.5 ppm), and carboxamide carbonyl (~165 ppm) confirm connectivity .

- HPLC : Used to assess purity (>95%) and detect isomers or byproducts. For example, diastereomers may resolve at 20–21 min retention times under reversed-phase conditions .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

- Methodological Answer : Kinase inhibition assays (e.g., CDK1 or PI3Kδ) using fluorescence-based ATP competition or radiometric assays (32P-ATP incorporation). IC50 values are calculated via dose-response curves (1 nM–10 μM range). Parallel cytotoxicity screening in cancer cell lines (e.g., MTT assay) helps prioritize hits .

Advanced Research Questions

Q. How can molecular docking studies predict the binding mode of N-(1H-indazol-6-yl)-5-nitrofuran-2-carboxamide to kinase targets?

- Methodological Answer : Docking (e.g., AutoDock Vina) into ATP-binding pockets requires:

- Protein Preparation : Retrieve kinase structures (e.g., CDK1: PDB 4YC3) and remove water/ligands.

- Grid Setup : Focus on residues critical for ATP binding (e.g., Lys33, Glu51 in CDK1).

- Scoring : Analyze hydrogen bonds (e.g., nitrofuran O with backbone NH) and π-π stacking (indazole vs. Phe80). Validation via MD simulations (100 ns) assesses stability .

Q. What strategies resolve contradictions in SAR data between in vitro potency and cellular efficacy?

- Methodological Answer : Discrepancies may arise from poor solubility or off-target effects. Mitigation includes:

- Solubility Enhancement : Co-solvents (e.g., PEG-400) or formulation as nanoparticles.

- Proteome Profiling : Use kinome-wide screens (e.g., KinomeScan) to identify off-target binding.

- Metabolic Stability : LC-MS/MS quantifies hepatic microsomal degradation (t1/2 <30 min suggests need for prodrugs) .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Methodological Answer : Design of Experiments (DoE) identifies critical parameters (e.g., equivalents of carbodiimide coupling agents, reaction time). For example, increasing EDCI from 1.2 to 1.5 equivalents improved yields of analogous indazole carboxamides from 60% to 85% while maintaining purity >98% via recrystallization (MeOH/H2O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.